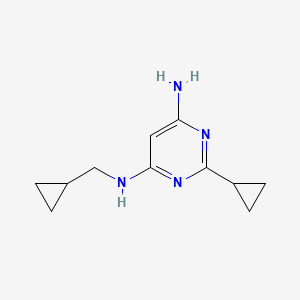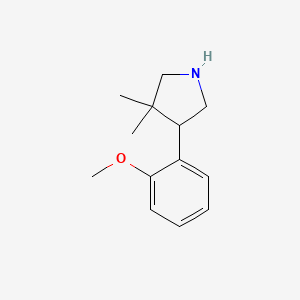
2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine consists of a pyrimidine ring substituted with two cyclopropyl groups and a cyclopropylmethyl group . It contains a total of 44 bonds; 22 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 3 three-membered rings, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C11H16N4 and its structure, which includes a pyrimidine ring substituted with two cyclopropyl groups and a cyclopropylmethyl group .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Pharmacology
Pyrimidine derivatives, including compounds similar to 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine, have been extensively studied for their pharmacological properties. Pyrimidine, an aromatic heterocyclic organic compound, plays a critical role in various biological activities. Research highlights its importance in developing antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic agents. These activities are attributed to the structural versatility and reactivity of pyrimidine derivatives, enabling the synthesis of a wide range of biologically active compounds through different synthetic routes, including the Biginelli reaction and the cyclization of beta-dicarbonyl compounds with N-C-N compounds (Verma et al., 2020).
Novel Synthesis and Structural Analysis
Innovative synthetic methods have led to the creation of unique pyrimidine and purine derivatives with significant structural and potential pharmacological properties. For instance, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, providing valuable insights into their molecular structure through X-ray crystal structure analysis. These studies offer a foundation for understanding the interactions and conformations that contribute to their biological activities (Cetina et al., 2004).
Antiviral Activity and Nucleoside Analogues
Research on pyrimidine derivatives has also contributed to the development of antiviral agents. For example, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown their potential in inhibiting retrovirus replication. Despite showing limited activity against DNA viruses, certain derivatives exhibited significant inhibition of retroviruses, including HIV, demonstrating the potential of pyrimidine derivatives as antiviral drugs (Hocková et al., 2003).
Material Science and Chemosensors
Beyond pharmacology, pyrimidine derivatives find applications in material science, such as the development of fluorescent chemosensors. For example, a novel diamine containing pyridine and triphenylamine substituents was synthesized and used to create a poly(pyridine-imide) film that acts as an "off–on" fluorescent switcher for acids. This innovation highlights the versatility of pyrimidine derivatives in creating materials with specific optical properties (Wang et al., 2008).
Safety and Hazards
While specific safety and hazard information for 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-cyclopropyl-4-N-(cyclopropylmethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-9-5-10(13-6-7-1-2-7)15-11(14-9)8-3-4-8/h5,7-8H,1-4,6H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFBOKHUQUTABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)






![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)
